A Technical Guide to the Mechanistic Investigation of N,1-Dimethyl-1H-indazol-5-amine
A Technical Guide to the Mechanistic Investigation of N,1-Dimethyl-1H-indazol-5-amine
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] N,1-Dimethyl-1H-indazol-5-amine is a distinct entity within this class, yet its specific mechanism of action remains uncharacterized in publicly available literature. This guide presents a comprehensive, multi-phase strategic workflow designed to systematically elucidate the molecular target, downstream signaling effects, and cellular phenotype of this compound. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, providing the scientific rationale behind each experimental choice. This document serves as a technical blueprint for a research program aimed at defining the therapeutic potential and mechanism of action for N,1-Dimethyl-1H-indazol-5-amine.
Introduction: The Indazole Scaffold and the Investigational Compound
Indazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[3] They are structural isosteres of indoles and are present in a multitude of clinically evaluated compounds, often functioning as inhibitors of protein kinases, such as in the case of the VEGFR inhibitor Pazopanib and the ASK1 inhibitor GS-4997.[2][4][5] The therapeutic breadth of this scaffold necessitates a rigorous, unbiased, and systematic approach to deconvolute the mechanism of any new analogue.
N,1-Dimethyl-1H-indazol-5-amine represents a novel chemical entity. Its structural features—a dimethylated indazole core with an amine at the 5-position—suggest potential interactions with a range of biological targets. This guide outlines a logical, three-phase experimental plan to investigate its mechanism of action, beginning with target identification and culminating in phenotypic characterization.
Phase 1: Target Identification and Validation
The foundational step in characterizing a novel compound is to identify its direct molecular binding partner(s). Our strategy employs a combination of computational prediction and unbiased biochemical screening, followed by rigorous biophysical validation of the primary candidate targets.
Initial Target Hypothesis Generation
Given the prevalence of indazole-based kinase inhibitors, the initial working hypothesis is that N,1-Dimethyl-1H-indazol-5-amine may target the ATP-binding pocket of one or more protein kinases. However, to maintain an unbiased approach, we will concurrently explore a wider target space.
Experimental Workflow: Target Discovery
Caption: Phase 1 workflow for target identification and validation.
Protocol: Kinase Panel Screening
Rationale: This experiment provides a broad yet definitive assessment of the compound's activity against a large, functionally related family of enzymes that are common targets for indazole-based molecules. A low-nanomolar hit in this assay provides a strong, actionable lead for a primary target.
Methodology:
-
Compound Preparation: Solubilize N,1-Dimethyl-1H-indazol-5-amine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a concentration of 1 µM to identify potential "hits."
-
Kinase Panel: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against a comprehensive panel of >400 human protein kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often via a radiometric (³³P-ATP) or fluorescence-based method.
-
Hit Criteria: A "hit" is defined as a kinase exhibiting >80% inhibition at 1 µM.
-
Dose-Response: For all identified hits, perform a 10-point dose-response curve (e.g., from 10 µM down to 0.1 nM) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Kinase X | 98% | 15 |
| Kinase Y | 85% | 250 |
| Kinase Z | 55% | >1000 |
| ... (400+ others) | <50% | Not Determined |
| Caption: Hypothetical kinase screening data for N,1-Dimethyl-1H-indazol-5-amine. |
Protocol: Target Validation with Surface Plasmon Resonance (SPR)
Rationale: Once a primary target is identified (e.g., "Kinase X"), it is crucial to confirm direct physical binding and quantify the binding affinity (K D) and kinetics (kₐ, k d). SPR provides real-time, label-free analysis of this interaction.
Methodology:
-
Chip Preparation: Covalently immobilize the purified recombinant target protein (Kinase X) onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of N,1-Dimethyl-1H-indazol-5-amine in an appropriate running buffer (e.g., HBS-EP+), typically ranging from 10 µM to 1 nM. A vehicle-only (DMSO) injection will serve as a control.
-
Binding Analysis: Inject the compound dilutions over the chip surface. The change in refractive index at the surface, measured in Response Units (RU), is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Modeling: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/kₐ).
Phase 2: Elucidation of Downstream Signaling Pathways
With a validated target, the next phase investigates the compound's effect on the intracellular signaling network regulated by that target. This step is critical to bridge the gap between molecular binding and a cellular response.
Experimental Workflow: Pathway Analysis
Caption: Phase 2 workflow for downstream signaling pathway analysis.
Protocol: Western Blot for Pathway Validation
Rationale: Western blotting is a targeted, antibody-based method used to validate the findings from unbiased proteomics. It confirms that the compound modulates the phosphorylation status of specific, key nodes within a signaling pathway, providing direct evidence of target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the identified "Kinase X") and allow cells to adhere overnight. Treat cells with N,1-Dimethyl-1H-indazol-5-amine at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK) and the total form of that protein (e.g., anti-total-ERK). A loading control (e.g., anti-β-Actin) is also required.
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the specific effect of the compound on the signaling pathway.
Phase 3: Cellular and Phenotypic Characterization
The final phase aims to understand the ultimate biological consequence of the compound's activity. This involves assessing its impact on cellular processes like proliferation, survival, and cell cycle progression.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Rationale: This assay determines the compound's effect on cell proliferation and viability. The resulting IC₅₀ value is a critical measure of the compound's potency at a cellular level and allows for correlation with the target inhibition IC₅₀.
Methodology:
-
Cell Plating: Seed cells from various cancer cell lines into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of N,1-Dimethyl-1H-indazol-5-amine (e.g., from 30 µM to 1 nM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
Data Presentation:
| Cell Line | Primary Target Expression | IC₅₀ (nM) |
| Cell Line A | High | 25 |
| Cell Line B | Medium | 350 |
| Cell Line C | Low / Absent | >10,000 |
| Caption: Hypothetical cell viability data across cell lines with varying target expression. |
Proposed Signaling Pathway
Based on a hypothetical hit of "Kinase X" in the MAPK pathway, the mechanism could be visualized as follows:
Caption: Hypothetical inhibition of the MAPK pathway by the compound.
Conclusion and Mechanistic Hypothesis
By executing this structured, multi-phase investigation, we can systematically build a comprehensive data package to define the mechanism of action for N,1-Dimethyl-1H-indazol-5-amine. The integration of data from target identification, pathway analysis, and cellular assays will allow for the formulation of a robust, evidence-based mechanistic hypothesis. For example, a conclusive finding might be: "N,1-Dimethyl-1H-indazol-5-amine is a potent and selective inhibitor of Kinase X (IC₅₀ = 15 nM), which leads to the suppression of the MAPK signaling pathway, resulting in G1 cell cycle arrest and inhibition of proliferation in cancer cells that are dependent on this pathway." This level of mechanistic detail is essential for guiding further preclinical and clinical development.
References
-
Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry. [Link]
-
Ye, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link]
-
Rana, S., et al. (2019). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
Saif, M. W., et al. (2014). A phase 1, dose-escalation, pharmacokinetic and pharmacodynamic study of BIIB021 administered orally in patients with advanced solid tumors. Clinical Cancer Research. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Siddiqui, Z. N., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Kumar, R., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]
-
Patel, D., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Bio-Rad Laboratories, Inc. (2023). Western Blotting Guide. [Link]
-
Cytiva. (2022). SPR Handbook: Principles and techniques of surface plasmon resonance. [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. [Link]
-
Ali, M. A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry. [Link]
-
Long, Z-Y., et al. (2011). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. [Link]
-
Gaikwad, N. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
